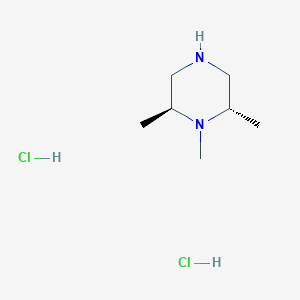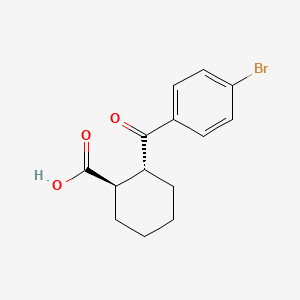
Neosartorin
Descripción general
Descripción
Neosartorin is a secondary metabolite produced by certain species of the Aspergillus fungus, including Neosartorya fischeri . It is a member of the ergochrome family of compounds . The molecular formula of this compound is C34H32O15, and it has a molecular weight of 680.61 .
Synthesis Analysis
The biosynthesis of this compound involves a common biosynthetic precursor, chrysophanol, which is transformed into monodictyphenone and isomonodictyphenone . This process provides a branching point in the biosynthetic pathway . The this compound gene cluster includes an SDR encoded by nsrR, which is proposed to catalyze the required reduction of emodin .Molecular Structure Analysis
This compound has a complex molecular structure, with five defined stereocenters . It is an isomer of a compound in the ergochrome family .Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of this compound are complex and involve multiple steps. These include the transformation of a common biosynthetic precursor, chrysophanol, into monodictyphenone and isomonodictyphenone .Aplicaciones Científicas De Investigación
Antibiotic Activity
Neosartorin, isolated from the endophytic fungus Aspergillus fumigatiaffinis, demonstrates substantial antibacterial activity against a range of Gram-positive bacterial species. This includes staphylococci, streptococci, enterococci, and Bacillus subtilis. The minimal inhibitory concentrations range from 4 to 32 µg/mL, indicating its potential as an effective antibacterial agent (Ola et al., 2014).
Structural Configuration
The relative configuration of this compound's two xanthene units was determined using long-range nuclear Overhauser effect measurements. This understanding of its structure is crucial for understanding its bioactivity and potential applications in medicinal chemistry (Liptaj et al., 2001).
Antimicrobial Activities
In a study on secondary metabolites of Aspergillus lentulus, compounds including this compound showed potent antimicrobial activities, especially against methicillin-resistant Staphylococci. Understanding the axial chiralities of these compounds contributes to the development of new antimicrobial agents (Li et al., 2016).
Biosynthesis Insights
Research on the biosynthetic gene cluster of this compound in Aspergillus novofumigatus provides insights into how such heterodimeric natural products are generated. This understanding could pave the way for the bioengineering of this compound and similar compounds for various applications (Matsuda et al., 2018).
Anti-Influenza Activity
Neosartoryadins A and B, related to this compound, isolated from the fungus Neosartorya udagawae, displayed anti-influenza virus A (H1N1) activities. This suggests the potential of this compound and its derivatives in antiviral research and drug development (Yu et al., 2016).
Anticancer and Antimicrobial Properties
The genus Neosartorya, from which this compound is derived, has been studied for compounds with bioactivities such as antimicrobial and cytotoxicity effects. Research on the crude extracts of Neosartorya species indicates potential for future anticancer and antibiotic drug development (Poeaim et al., 2016).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Neosartorin is a fungal xanthone heterodimer . The primary targets of this compound are the enzymes involved in its biosynthesis, which include a polyketide synthase (PKS), a metallo-beta-lactamase, a decarboxylase, an anthrone oxygenase, a cytochrome P450 monooxygenase, an oxidoreductase, and a dehydrogenase/reductase . These enzymes play a crucial role in the formation of the basic anthraquinone skeleton, dimerization, and other tailoring processes .
Mode of Action
The mode of action of this compound involves the interaction of the compound with its biosynthetic enzymes. The two monomeric units of this compound are synthesized by the same set of enzymes, with chrysophanol as a common precursor . The P450 monooxygenase NsrP is responsible for the heterodimerization . This enzyme also accepts non-native substrates to afford novel xanthone dimers .
Biochemical Pathways
This compound is synthesized via the polyketide pathway . The biosynthesis of this compound involves the formation of the basic anthraquinone skeleton, which is catalyzed by a series of enzymes including PKS, metallo-beta-lactamase, decarboxylase, and anthrone oxygenase . The dimerization process is facilitated by a cytochrome P450 monooxygenase . Other tailoring enzymes, such as oxidoreductase and dehydrogenase/reductase, are also involved in the biosynthesis .
Result of Action
The result of this compound’s action is the production of a diverse array of natural products. The biosynthetic pathway of this compound allows for the synthesis of a variety of compounds, contributing to the structural diversity of natural products .
Propiedades
IUPAC Name |
methyl (4S,4aR)-7-[(5S,6S,10aR)-5-acetyloxy-1,9-dihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4,8,9-trihydroxy-6-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32O15/c1-12-11-19-23(28(42)24-17(37)8-9-20(39)33(24,48-19)31(43)45-4)26(40)21(12)15-6-7-16(36)22-27(41)25-18(38)10-13(2)30(47-14(3)35)34(25,32(44)46-5)49-29(15)22/h6-7,11,13,20,30,36,39-42H,8-10H2,1-5H3/t13-,20-,30-,33-,34+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQYGWABJZFBJP-NCMNGAEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C3=C(C=CC(=C3OC2(C1OC(=O)C)C(=O)OC)C4=C(C5=C(C=C4C)OC6(C(CCC(=O)C6=C5O)O)C(=O)OC)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)C2=C(C3=C(C=CC(=C3O[C@]2([C@H]1OC(=O)C)C(=O)OC)C4=C(C5=C(C=C4C)O[C@]6([C@H](CCC(=O)C6=C5O)O)C(=O)OC)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is neosartorin and where is it found?
A1: this compound is a heterodimeric xanthone natural product first isolated from the soil mold Neosartorya fischeri. [, ] It has since been found in other fungal species, including Aspergillus fumigatiaffinis, Aspergillus lentulus, and Aspergillus novofumigatus. [, , ] These fungi are often found as endophytes in various plant species. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C30H20O10, and its molecular weight is 536.48 g/mol. [, ]
Q3: What is known about the biosynthesis of this compound?
A3: Studies have shown that this compound biosynthesis begins with chrysophanol, a common precursor in the biosynthesis of many fungal anthraquinones. [, ] Both monomeric units of this compound are synthesized by the same set of enzymes, utilizing chrysophanol as the starting point. [] A key enzyme involved in the heterodimerization step is the cytochrome P450 monooxygenase NsrP. []
Q4: What is the significance of the enzyme NsrP in this compound biosynthesis?
A4: NsrP is a cytochrome P450 monooxygenase that plays a crucial role in the heterodimerization of the two xanthone monomers to form this compound. [] Interestingly, NsrP can also accept non-native substrates, leading to the production of novel xanthone dimers, which has implications for generating this compound analogs. []
Q5: What types of biological activity has this compound been shown to exhibit?
A5: this compound has demonstrated notable antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus, Streptococcus, Enterococcus, and Bacillus subtilis species. [, ] Minimum inhibitory concentrations (MICs) have been reported in the range of 4-32 µg/mL. [] Additionally, this compound has shown anticancer activity. []
Q6: How is this compound structurally characterized?
A7: The structure of this compound, including the relative configuration of its two xanthene units, has been elucidated using a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, , , ] Specifically, long-range nuclear Overhauser effect (NOE) measurements were crucial in determining the relative stereochemistry of the two xanthene units. [] Electronic circular dichroism (ECD) spectroscopy, supported by time-dependent density functional theory (TDDFT) calculations, was used to determine the absolute configuration of this compound. [, ]
Q7: Has the structure-activity relationship (SAR) of this compound been investigated?
A8: While the exact SAR of this compound remains largely unexplored, the discovery that the biosynthetic enzyme NsrP can accept non-native substrates opens avenues for generating this compound analogs. [] By systematically modifying the structure of this compound and evaluating the biological activity of these analogs, researchers can gain a deeper understanding of the relationship between its structure and biological activity.
Q8: Are there any known mechanisms of resistance to this compound?
A8: Currently, specific mechanisms of resistance to this compound have not been reported in the literature. Further research is needed to investigate the potential for resistance development and to elucidate the underlying mechanisms.
Q9: How does this compound compare to other known antibacterial or anticancer agents?
A11: While direct comparisons are limited due to the early stage of this compound research, its activity against multidrug-resistant bacteria positions it as a potentially valuable addition to the arsenal of antibacterial agents. [] Similarly, its anticancer activity, although not fully elucidated, warrants further exploration and comparison with existing chemotherapeutic agents. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



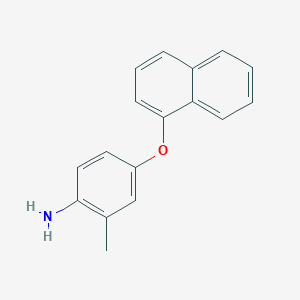

![4-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B3115873.png)
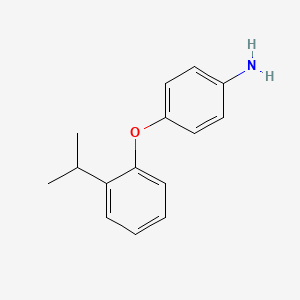
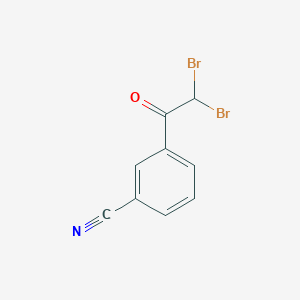
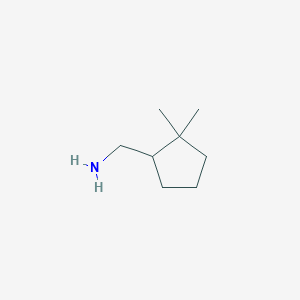


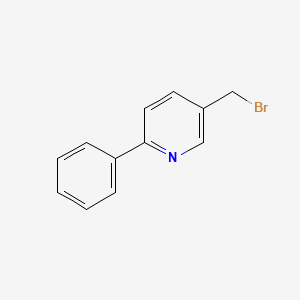
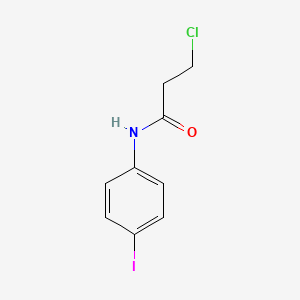
![(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid](/img/structure/B3115916.png)

